molecular formula C21H23N3O2 B11676755 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11676755
M. Wt: 349.4 g/mol
InChI Key: UKUYQOWCJVWWRL-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole and quinoxaline core. The molecule is substituted with methoxy groups at the 2- and 3-positions and a branched 3-methylbutyl chain at the 6-position. This structural configuration enhances its electronic and steric properties, making it a candidate for diverse applications, including anticancer therapeutics and optoelectronic materials . The synthesis typically involves Pd-catalyzed Suzuki coupling and annulation reactions, yielding derivatives with tunable substituents .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-dimethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C21H23N3O2/c1-13(2)9-10-24-17-8-6-5-7-14(17)20-21(24)23-16-12-19(26-4)18(25-3)11-15(16)22-20/h5-8,11-13H,9-10H2,1-4H3

InChI Key

UKUYQOWCJVWWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-diamino benzoate with oxalic acid monohydrate to form a quinoxaline intermediate. This intermediate undergoes further functionalization through various reactions, including chlorination, hydrolysis, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) HOMO (eV) Band Gap (eV) Key Findings
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl at C6 334.36 -5.2 2.8 Highest HOMO energy level and lowest band gap among tested derivatives .
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline 3,5-Dimethoxyphenyl at C6 355.13 -5.4 3.0 Enhanced electron-donating effects due to dual methoxy groups .
6-(4-(Methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline 4-(Methylthio)phenyl at C6 340.44 -5.6 3.2 Sulfur substituents increase lipophilicity but reduce HOMO levels .
9-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline Methyl at C9, 3-methylbutyl at C6 303.41 N/A N/A Methyl at C9 reduces steric hindrance compared to methoxy groups .
Target Compound : 2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline 2,3-Dimethoxy, 3-methylbutyl at C6 353.42* ~-5.1* ~2.7* Predicted high HOMO due to electron-donating methoxy groups; 3-methylbutyl enhances solubility in nonpolar media.

*Estimated values based on analogous structures in .

Key Insights:

  • Methoxy groups at 2- and 3-positions likely elevate HOMO levels compared to methyl or sulfur substituents, improving charge transport in optoelectronic applications .

Key Insights:

  • The 2,3-dimethoxy configuration may improve DNA binding affinity compared to nonpolar substituents (e.g., methyl) .
  • The 3-methylbutyl chain could enhance pharmacokinetic properties, as seen in lipophilic analogs like 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline (logP = 4.12) .

Key Insights:

  • Methoxy groups are efficiently introduced via Pd-catalyzed reactions, but steric bulk from the 3-methylbutyl chain may slightly reduce yields compared to smaller substituents .

Biological Activity

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole core fused with a quinoxaline moiety. This structural configuration is believed to contribute to its biological activities, particularly in modulating various signaling pathways.

Anticancer Activity

Research has indicated that derivatives of indoloquinoxaline compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. These effects are often mediated by the modulation of key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.

  • Case Study : A study published in Cancer Letters demonstrated that a related compound significantly reduced the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation .

Antimicrobial Properties

Indoloquinoxaline derivatives have also been investigated for their antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, including antibiotic-resistant variants.

  • Research Findings : In a study focusing on the antimicrobial effects of quinoxaline derivatives, it was found that certain analogs exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to conventional antibiotics .

Neuroprotective Effects

The neuroprotective potential of indoloquinoxaline compounds is another area of interest. These compounds may exert antioxidant effects that protect neuronal cells from oxidative stress.

  • Mechanism : The antioxidant properties are thought to arise from the ability of the compound to scavenge free radicals and reduce lipid peroxidation, thereby preserving cellular integrity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can affect various intracellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

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